molecular formula C20H25N5O7S2 B601300 (E)-Cefetamet Pivoxil CAS No. 1705612-82-3

(E)-Cefetamet Pivoxil

Cat. No.: B601300
CAS No.: 1705612-82-3
M. Wt: 511.6 g/mol
InChI Key: DASYMCLQENWCJG-VCUHZILTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Cefetamet Pivoxil is a prodrug of cefetamet, a third-generation cephalosporin antibiotic. It is designed to be orally administered and is hydrolyzed in the body to release the active cefetamet. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of Gram-positive and Gram-negative bacteria.

Mechanism of Action

Target of Action

(E)-Cefetamet Pivoxil, also known as Cefditoren, is a broad-spectrum third-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs), which play a crucial role in bacterial cell wall synthesis .

Mode of Action

The bactericidal activity of this compound results from the inhibition of cell wall synthesis via its affinity for PBPs . By binding to these proteins, it disrupts the formation of the bacterial cell wall, leading to cell lysis and death . It is stable in the presence of a variety of β-lactamases, including penicillinases and some cephalosporinases .

Biochemical Pathways

The affected biochemical pathway is the bacterial cell wall synthesis pathway. By inhibiting PBPs, this compound prevents the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This disruption in the cell wall synthesis pathway leads to cell lysis and death .

Pharmacokinetics

This compound is a prodrug which is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefditoren . The time to maximum concentration (Tmax) is reached at 0.50 to 0.67 hours depending on the dose . The area under the concentration time curve (AUC) is proportional to the dose in the range of 100–400 mg . The maximum urinary excretion rate is detected at 0–1 or 1–2 hours for doses of 100 or 200–400 mg respectively . Cumulative amount of the active form excreted in urine by 24 hours accounts up to 80-95% of the dose administered .

Result of Action

The result of this compound’s action is the effective treatment of bacterial infections. It is typically used to treat bacterial infections of the skin and respiratory tract . It has shown special advantages in pediatric infections and is effective against fluoroquinolone-non-susceptible bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of β-lactamases in the bacterial environment can impact the efficacy of the drug . This compound is stable in the presence of a variety of β-lactamases, which enhances its effectiveness . Additionally, the pH and presence of other substances in the gastrointestinal tract can affect the absorption and bioavailability of the drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Cefetamet Pivoxil involves several steps, starting from the core cephalosporin structure. The key steps include the introduction of the methoxyimino group and the formation of the pivoxil ester. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems. Quality control measures are stringent to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-Cefetamet Pivoxil undergoes several types of chemical reactions, including:

    Hydrolysis: The pivoxil ester is hydrolyzed in the body to release the active cefetamet.

    Oxidation and Reduction: These reactions can modify the cephalosporin core, affecting its antibacterial activity.

    Substitution: Various substituents can be introduced to the cephalosporin nucleus to enhance its properties.

Common Reagents and Conditions

    Hydrolysis: Typically occurs under physiological conditions with the aid of esterases.

    Oxidation: Often involves oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The primary product of hydrolysis is cefetamet, the active antibacterial agent. Other reactions can yield various derivatives with modified antibacterial properties.

Scientific Research Applications

(E)-Cefetamet Pivoxil has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of cephalosporins and their derivatives.

    Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibiotics.

    Medicine: Extensively researched for its efficacy in treating bacterial infections, particularly those caused by resistant strains.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Comparison with Similar Compounds

(E)-Cefetamet Pivoxil is unique among cephalosporins due to its prodrug form, which enhances its oral bioavailability. Similar compounds include:

    Cefditoren Pivoxil: Another third-generation cephalosporin with a similar prodrug mechanism.

    Cefuroxime Axetil: A second-generation cephalosporin prodrug with a different spectrum of activity.

    Cefpodoxime Proxetil: A third-generation cephalosporin prodrug with similar applications but different pharmacokinetic properties.

These compounds share the common feature of being prodrugs designed to improve oral bioavailability, but they differ in their spectrum of activity, pharmacokinetics, and clinical applications.

Properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11+/t12-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASYMCLQENWCJG-VCUHZILTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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